molecular formula C19H19NO3S B12868545 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanethioic S-acid

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanethioic S-acid

Cat. No.: B12868545
M. Wt: 341.4 g/mol
InChI Key: FNRGXWDTTFYLDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanethioic S-acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanethioic S-acid typically involves multiple steps. One common method includes the protection of the amino group with the Fmoc group, followed by the introduction of the thioic S-acid moiety. The reaction conditions often require the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers that allow for precise control over reaction conditions and the sequential addition of amino acids. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the compound is built up on a resin support and then cleaved off once the synthesis is complete.

Chemical Reactions Analysis

Types of Reactions

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanethioic S-acid can undergo various chemical reactions, including:

    Oxidation: The thioic S-acid group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form thiols.

    Substitution: The Fmoc group can be removed under basic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.

    Substitution: Piperidine in dimethylformamide (DMF) is often used to remove the Fmoc group.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Free amino groups.

Scientific Research Applications

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanethioic S-acid has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and proteins by protecting amino groups during reactions.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential in drug development, particularly in the design of peptide-based therapeutics.

    Industry: Utilized in the production of synthetic peptides for research and pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanethioic S-acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This allows for the selective addition of amino acids in a controlled manner. The compound’s molecular targets include the amino groups of peptides and proteins, and the pathways involved are those related to peptide bond formation and cleavage.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid

Uniqueness

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanethioic S-acid is unique due to its thioic S-acid group, which provides additional reactivity compared to similar compounds

Properties

Molecular Formula

C19H19NO3S

Molecular Weight

341.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanethioic S-acid

InChI

InChI=1S/C19H19NO3S/c1-19(2,17(21)24)20-18(22)23-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,11H2,1-2H3,(H,20,22)(H,21,24)

InChI Key

FNRGXWDTTFYLDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)S)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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